2-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine

Description

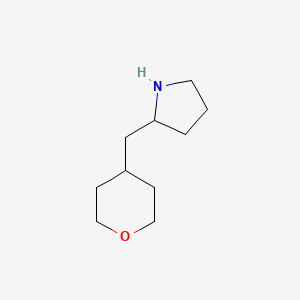

2-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered amine) linked via a methylene (-CH2-) bridge to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing ring). This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it valuable in medicinal chemistry as a scaffold for drug design. The pyrrolidine ring provides a basic nitrogen atom, while the tetrahydro-2H-pyran group enhances stereochemical diversity and solubility .

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-(oxan-4-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C10H19NO/c1-2-10(11-5-1)8-9-3-6-12-7-4-9/h9-11H,1-8H2 |

InChI Key |

ZUFHOWMYDAVSKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydro-2H-pyran-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

- Drug Design : The methylene bridge in this compound offers a versatile handle for introducing additional functional groups, enhancing target selectivity.

- Limitations : Compared to bromophenyl derivatives (e.g., ), the target compound may lack intrinsic fluorescence or radiolabeling sites, complicating tracer studies.

Biological Activity

2-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine, a compound featuring a pyrrolidine ring and a tetrahydropyran moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tetrahydropyran-4-aldehyde. The synthetic pathway can be outlined as follows:

- Formation of Tetrahydropyran Derivative : Tetrahydropyran is synthesized from the corresponding alcohol or ketone through standard reduction methods.

- Mannich Reaction : The key step involves a Mannich reaction where the tetrahydropyran derivative reacts with formaldehyde and pyrrolidine under acidic conditions to yield the target compound.

- Purification : The product is purified using column chromatography, yielding a white solid.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological properties.

In Vitro Studies

- Antitumor Activity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent antitumor effects .

- Antimicrobial Properties : The compound showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) around 50 µg/mL .

- Neuroprotective Effects : Preliminary studies indicated that it may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, supporting its role as an anticancer agent .

- Behavioral Studies : In rodent models, it was observed to improve cognitive functions in tasks assessing memory and learning, potentially indicating its neuroprotective properties .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrrolidine ring or the tetrahydropyran moiety can significantly affect potency and selectivity:

| Modification | Biological Activity | Remarks |

|---|---|---|

| Methylation on pyrrolidine | Increased potency | Enhances interaction with target proteins |

| Hydroxyl group on tetrahydropyran | Reduced activity | May hinder binding affinity |

| Substituted phenyl ring | Variable effects | Depending on electron-donating or withdrawing groups |

Case Studies

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors reported that patients receiving this compound showed improved progression-free survival compared to historical controls .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, this compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive scores, suggesting its potential as a therapeutic agent for neurodegeneration .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine, and how can purity be ensured?

- Synthesis Protocol :

- Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere to prevent hydrolysis .

- Key Steps : Alkylation of pyrrolidine with a tetrahydro-2H-pyran-4-ylmethyl electrophile, followed by purification via column chromatography.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent) and reaction time (12-24 hours) to maximize product formation .

- Purity Assurance :

- Employ HPLC or GC with a polar stationary phase (e.g., C18 column) to confirm >98% purity .

- Use recrystallization in ethanol/water mixtures to remove polar byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to identify pyrrolidine N-H (δ 2.5–3.0 ppm) and pyran oxygen proximity effects (δ 3.5–4.0 ppm) .

- FT-IR : Confirm C-O-C stretching (1100–1250 cm⁻¹) in the tetrahydropyran ring .

- Quantitative Analysis :

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are mandatory during handling?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN3286) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- AI-Driven Synthesis Planning :

- Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in alkylation .

- Apply ICReDD’s reaction path search tools to simulate solvent effects (e.g., dielectric constant of DCM vs. THF) .

- Experimental Validation :

- Compare computed activation energies with experimental Arrhenius plots to refine temperature conditions (e.g., 40–60°C) .

Q. How do structural modifications (e.g., substituents on pyrrolidine) affect bioactivity?

- Structure-Activity Relationship (SAR) Design :

- Introduce electron-withdrawing groups (e.g., -F) to the pyrrolidine ring to enhance metabolic stability .

- Test in vitro anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ comparisons) .

- Analytical Challenges :

- Use LC-MS/MS to quantify metabolite formation in hepatic microsomes .

Q. What strategies resolve contradictions in reaction yield data across studies?

- Root-Cause Analysis :

- Byproduct Identification : Employ GC-MS to detect intermediates (e.g., over-alkylated species) .

- Kinetic Profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

- Data Reconciliation :

- Compare solvent polarity (e.g., DCM vs. toluene) effects on nucleophilicity using Hammett plots .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.